molecular formula C6H12O6 B583649 D-(C~6~,C~6~-~2~H_2_)Fructofuranose CAS No. 285979-75-1

D-(C~6~,C~6~-~2~H_2_)Fructofuranose

Cat. No.: B583649
CAS No.: 285979-75-1
M. Wt: 182.168
InChI Key: RFSUNEUAIZKAJO-XPGJXJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-(C~6~,C~6~-~2~H_2_)Fructofuranose: is a deuterated form of fructofuranose, a monosaccharide and a ketose sugar. This compound is a derivative of fructose, where two hydrogen atoms are replaced by deuterium atoms. The presence of deuterium makes it a valuable compound for various scientific studies, particularly in the field of isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(C~6~,C~6~-~2~H_2_)Fructofuranose typically involves the deuteration of fructose. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum, and the process is carried out under controlled temperature and pressure to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The purity of the final product is ensured through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: D-(C~6~,C~6~-~2~H_2_)Fructofuranose undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)

    Reduction: Sodium borohydride (NaBH_4), Lithium aluminum hydride (LiAlH_4)

    Substitution: Halogens (Cl_2, Br_2), Alkylating agents (CH_3I)

Major Products Formed:

    Oxidation: Formation of keto acids or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: D-(C~6~,C~6~-~2~H_2_)Fructofuranose is used as an isotopic tracer in various chemical reactions to study reaction mechanisms and pathways. Its unique isotopic composition allows for precise tracking of molecular changes.

Biology: In biological research, this compound is used to study metabolic pathways involving fructose. The deuterium atoms provide a distinct marker that can be detected using mass spectrometry, aiding in the understanding of metabolic fluxes.

Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its isotopic labeling helps in the non-invasive tracking of metabolic processes in vivo.

Industry: Industrially, this compound is used in the production of deuterated drugs and other specialty chemicals. Its unique properties enhance the stability and efficacy of pharmaceutical products.

Mechanism of Action

The mechanism of action of D-(C~6~,C~6~-~2~H_2_)Fructofuranose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms influence the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into enzyme kinetics and substrate specificity.

Molecular Targets and Pathways:

    Enzymes: Hexokinase, Fructokinase

    Pathways: Glycolysis, Fructose metabolism

Comparison with Similar Compounds

    D-(C~6~,O~6~-~2~H_2_)Glucose: Another deuterated sugar, similar in structure but differs in the position of deuterium atoms.

    D-Glucose: A common monosaccharide, not deuterated.

    D-Fructose: The non-deuterated form of D-(C~6~,C~6~-~2~H_2_)Fructofuranose.

Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms that are not possible with non-deuterated compounds.

Properties

IUPAC Name

(3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-XPGJXJCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746034
Record name D-(C~6~,C~6~-~2~H_2_)Fructofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-75-1
Record name D-(C~6~,C~6~-~2~H_2_)Fructofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.